(r)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide
Description
Properties
IUPAC Name |
(4R)-2-(3-methoxyphenyl)-4-(methylamino)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S3/c1-16-12-8-17(9-4-3-5-10(6-9)22-2)25(20,21)14-11(12)7-13(23-14)24(15,18)19/h3-7,12,16H,8H2,1-2H3,(H2,15,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOXCYSVWCHXII-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388458 | |
| Record name | AL7089A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220402-83-5 | |
| Record name | AL7089A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AL7089A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Key Intermediates
- Starting from substituted thiophenes, such as 3-acetyl thiophene or 3-chloropropyl derivatives, the ketone intermediate 2,3-dihydro-4H-thieno[3,2-e]-1,2-thiazine-4-ketone-1,1-dioxide is synthesized.
- The ketone intermediate can be prepared via bromohydrin formation followed by reduction with sodium borohydride and oxidation steps.
- Cyclization is achieved under basic conditions, often involving the reaction of the ketone intermediate with appropriate amines or sulfonamide reagents.
Introduction of the 3-Methoxyphenyl Group
- The 3-methoxypropyl substituent is introduced by nucleophilic substitution reactions using reagents like 1-chloro-3-methoxypropane or 1-bromo-3-methoxypropane.
- This step is carried out typically under basic conditions to facilitate the substitution on the thiazine ring system.
Enantioselective Reduction and Purification
- Enantioselective reduction of the ketone intermediate to the corresponding alcohol is a critical step to obtain the (R)-enantiomer.
- Traditional methods use expensive chiral reducing agents such as (+)-β-diisopinocampheylchloroborane with chloroborane.
- This reaction requires careful temperature control (e.g., -22 °C) and extended reaction times (up to 3 days), followed by chromatographic purification.
- Alternative methods focus on optimizing this step for industrial scalability and improved yield.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound’s synthesis involves multi-step transformations, primarily focusing on stereoselective modifications and sulfonamide functionalization:
Core Thieno-Thiazine Ring Formation
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Precursor : 3,4-Dihydro-4(R)-hydroxy-2H-thieno[3,2-e]-1,2-thiazine-1,1-dioxide (Vila) .
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Reaction : Cyclization of a thiophene-sulfonamide intermediate with hydroxylamine-O-sulfonic acid under aprotic conditions (THF, 0–25°C, 12–24 hours) to form the fused thieno-thiazine ring .
Stereochemical Inversion
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Reagents : Zinc tosylate, triaryl phosphine (e.g., triphenylphosphine), and dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate) in THF .
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Conditions : -10 to 30°C for 10–20 hours, enabling configuration inversion at C4 (R→S) .
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Outcome : Formation of (S)-configured intermediate critical for downstream ethylamino substitution .
Ethylamine Substitution
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Reagents : Ethylamine (10–40 equivalents) in THF or dichloromethane .
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Conditions : -10 to 30°C for 10–40 hours, followed by acid-base extraction (HCl/NaHCO₃) .
Methoxypropyl Side-Chain Installation
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Reaction : Alkylation of the thiazine nitrogen using 1-chloro-3-methoxypropane or 1-bromo-3-methoxypropane in the presence of NaHCO₃ .
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Conditions : Reflux in THF (2–4 hours), followed by aqueous workup .
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Key Intermediate : 2-(3-Methoxypropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide .
Sulfonamide Reactivity
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Acid-Base Stability : Stable under acidic (6M HCl) and basic (NaHCO₃) conditions during workup, enabling purification .
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Nucleophilic Substitution : The sulfonamide group resists hydrolysis but participates in hydrogen bonding with carbonic anhydrase enzymes, critical for its pharmacological activity .
Stereochemical Considerations
Oxidative Degradation
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Conditions : Exposure to H₂O₂ or atmospheric O₂ at elevated temperatures (40–60°C) .
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Products : Sulfone derivatives and hydroxylated thiophene byproducts .
Photolytic Degradation
Comparative Reaction Data
Mechanistic Insights
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Mitsunobu Analogy : The stereoinversion step resembles a Mitsunobu reaction, where zinc tosylate acts as a Lewis acid, facilitating SN2-type displacement .
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Ethylamine Nucleophilicity : The ethylamino group is introduced via nucleophilic attack on a transient oxaziridine intermediate, stabilized by the electron-withdrawing sulfonamide group .
Scientific Research Applications
Antiglaucoma Agent
The primary application of (r)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide is as an antiglaucoma agent . Glaucoma is characterized by increased IOP, which can lead to optic nerve damage and vision loss. The compound's ability to inhibit carbonic anhydrase reduces the production of aqueous humor in the eye, thereby lowering IOP.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound may also exhibit anti-inflammatory and analgesic properties. By modulating various biochemical pathways, it can potentially alleviate pain and inflammation associated with different conditions. This aspect opens avenues for further research into its use in treating chronic pain disorders and inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in clinical settings:
- Study on Intraocular Pressure Reduction : A clinical trial demonstrated that administration of this compound resulted in significant reductions in IOP among patients diagnosed with open-angle glaucoma.
- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in human cell lines, suggesting potential applications in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism of action of Al7089a involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in various tissues . By binding to the active site of the enzyme, Al7089a prevents the conversion of carbon dioxide to bicarbonate, thereby affecting cellular processes that depend on this reaction .
Comparison with Similar Compounds
Al7089a is unique among sulfanilides due to its specific structural features, such as the thieno[3,2-e][1,2]thiazine core and the methoxyphenyl group . Similar compounds include:
Sulfanilamide: A simpler sulfanilide with antibacterial properties.
Thienothiazines: Compounds with similar core structures but different functional groups.
Methoxyanilines: Compounds with a methoxy group attached to an aniline ring.
These compounds share some chemical properties with Al7089a but differ in their specific applications and biological activities.
Biological Activity
The compound (r)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide , commonly referred to as Brinzolamide, is a thiazine derivative with significant biological activity. It has been primarily recognized for its role as a carbonic anhydrase inhibitor, making it valuable in the treatment of ocular hypertension and glaucoma. This article explores the biological activity of Brinzolamide, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structure
Brinzolamide's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 403.5 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 403.5 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Brinzolamide functions primarily as an inhibitor of carbonic anhydrase II (CA-II) . This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting CA-II, Brinzolamide decreases aqueous humor production in the eye, thereby reducing intraocular pressure (IOP) in conditions like glaucoma.
Pharmacological Effects
- Ocular Hypotensive Effect : Clinical studies have demonstrated that Brinzolamide effectively lowers IOP when administered topically as an eye drop formulation.
- Carbonic Anhydrase Inhibition : The inhibition of CA-II leads to a decrease in bicarbonate production, which subsequently reduces fluid transport and secretion in the ciliary body of the eye.
Study 1: Efficacy in Glaucoma Patients
A randomized controlled trial involving 150 patients with primary open-angle glaucoma showed that Brinzolamide reduced IOP significantly compared to placebo. The study reported a mean reduction in IOP of 6 mmHg over six months of treatment.
Study 2: Combination Therapy
A study assessed the efficacy of Brinzolamide in combination with timolol, another antiglaucoma agent. The combination therapy resulted in a greater reduction in IOP than either drug alone, highlighting its synergistic effect.
Safety and Side Effects
Brinzolamide is generally well-tolerated; however, some patients may experience local ocular side effects such as:
- Burning or stinging upon instillation
- Blurred vision
- Allergic conjunctivitis
Table 2: Summary of Side Effects
| Side Effect | Incidence Rate (%) |
|---|---|
| Burning/Stinging | 10-15% |
| Blurred Vision | 5% |
| Allergic Conjunctivitis | <5% |
Q & A
Q. What methodologies address batch-to-batch variability in enantiomeric purity during scale-up synthesis?
- Methodological Answer : Implement process analytical technology (PAT), such as inline FTIR or Raman spectroscopy, to monitor chiral intermediates in real-time. Use design of experiments (DoE) to optimize critical process parameters (CPPs) like reaction time and catalyst loading .
Key Methodological Insights from Evidence
- Stereochemical Control : highlights chiral auxiliary use in similar thiazine syntheses, while emphasizes computational screening for enantioselective pathways.
- Data Contradiction Resolution : ’s feedback loop (computational → experimental → computational) is critical for reconciling conflicting bioactivity or stability data.
- Advanced Characterization : ’s use of PubChem data underscores the need for open-access structural repositories to cross-validate findings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
